molecular formula C18H18N4O B2958827 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide CAS No. 1251684-46-4

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide

Cat. No.: B2958827
CAS No.: 1251684-46-4
M. Wt: 306.369
InChI Key: DIMATMFHIZLWDO-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide is a complex organic compound that features a pyrazole ring, a nicotinamide moiety, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nicotinamide and p-tolyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide involves its interaction with specific molecular targets. The pyrazole ring and nicotinamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)benzamide
  • 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)pyridine-3-carboxamide

Uniqueness

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-6-15(7-5-13)14(2)21-18(23)16-8-9-17(19-12-16)22-11-3-10-20-22/h3-12,14H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMATMFHIZLWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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